Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hyd
Description
Historical Context of Pyrimidine-Containing Benzamides
The synthesis of pyrimidine derivatives dates to the 19th century, with early milestones including Grimaux’s 1879 preparation of barbituric acid from urea and malonic acid. Pyrimidine-containing benzamides emerged as a distinct class in the late 20th century, driven by advances in heterocyclic chemistry. The foundational work of Pinner in 1884 on pyrimidine synthesis laid the groundwork for modern derivatization strategies, such as Gabriel and Colman’s 1900 method for producing trichloropyrimidine intermediates. By the 1990s, researchers began exploring benzamide-functionalized pyrimidines for biomedical applications, exemplified by the development of KCNQ2/Q3 potassium channel openers and thrombopoietin receptor agonists. The integration of fluorophenyl groups into pyrimidine scaffolds, as seen in the target compound, represents a refinement of these synthetic approaches to enhance bioactivity and metabolic stability.
Significance in Chemical Research
Benzamide-pyrimidine hybrids occupy a critical niche in medicinal chemistry due to their dual capacity for hydrogen bonding (via the pyrimidine ring) and hydrophobic interactions (via the benzamide moiety). Key applications include:
These compounds exhibit enhanced binding affinities compared to simpler pyrimidines, with EC~50~ values often <1 μM in kinase inhibition assays. The 4-fluorophenyl substitution pattern in the target compound further optimizes π-π stacking interactions with aromatic residues in enzymatic active sites.
Overview of Fluorophenyl-Substituted Pyrimidine Compounds
The incorporation of 4-fluorophenyl groups into pyrimidine systems confers three principal advantages:
- Electron-Withdrawing Effects : The fluorine atom increases ring electrophilicity, facilitating nucleophilic substitution at the 2- and 4-positions.
- Metabolic Stability : Fluorination reduces oxidative deamination by cytochrome P450 enzymes, extending plasma half-life.
- Spatial Orientation : The para-fluorine’s van der Waals radius (1.47 Å) enables optimal fit in hydrophobic binding pockets without steric hindrance.
In the target compound N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-2-hydroxy-5-methoxybenzamide , these properties are synergistically combined with a 2-hydroxy-5-methoxybenzamide group to create a multifunctional pharmacophore. X-ray crystallographic studies of analogous structures reveal dihedral angles of 12.7° between the benzamide and pyrimidine rings, promoting planar molecular conformations ideal for intercalation into DNA or RNA.
Research Objectives and Academic Scope
Current research priorities for this compound class include:
- Synthetic Methodology Optimization : Developing regioselective alkylation protocols for the 3-methyl group while preserving the 6-amino functionality.
- Structure-Activity Relationship (SAR) Profiling : Systematic variation of substituents at the 2-hydroxy-5-methoxybenzamide position to enhance target selectivity.
- Polypharmacology Exploration : Investigating dual inhibition capabilities against structurally related enzymes (e.g., PA-PB1 interface of influenza polymerase and human kinases).
Ongoing studies employ computational docking simulations (Glide SP score: -9.2 kcal/mol for CDK-4 binding) alongside microwave-assisted synthesis techniques to accelerate derivative production. The academic scope extends into materials science, where the compound’s fluorescence properties (λ~em~ = 438 nm in DMSO) are being evaluated for biosensing applications.
Properties
CAS No. |
176379-32-1 |
|---|---|
Molecular Formula |
C19H17FN4O5 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-2-hydroxy-5-methoxybenzamide |
InChI |
InChI=1S/C19H17FN4O5/c1-23-18(27)15(22-17(26)13-9-12(29-2)7-8-14(13)25)16(21)24(19(23)28)11-5-3-10(20)4-6-11/h3-9,25H,21H2,1-2H3,(H,22,26) |
InChI Key |
JFBBHHJEWVELCB-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(N(C1=O)C2=CC=C(C=C2)F)N)NC(=O)C3=C(C=CC(=C3)OC)O |
Canonical SMILES |
CN1C(=O)C(=C(N(C1=O)C2=CC=C(C=C2)F)N)NC(=O)C3=C(C=CC(=C3)OC)O |
Synonyms |
Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hydroxy-5-methoxy- |
Origin of Product |
United States |
Preparation Methods
Amination at C6
Amination employs ammonium salts or anhydrous ammonia in tetrahydrofuran (THF) at 10–15°C. For example, reacting 4-(6-chloro-2-(4-cyanophenylamino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile with ammonia gas yields the C6 amino derivative. The choice of solvent (e.g., THF) minimizes side reactions, while low temperatures prevent over-amination.
Benzamide Coupling and Final Assembly
The benzamide group is introduced via nucleophilic acyl substitution. In a modified procedure, N-(5-amino-3,6-dicyano-7-arylpyrazolo[1,5-a]pyrimidin-2-yl)benzamide derivatives are synthesized by refluxing 5-aminopyrazoles with benzylidene propanedinitriles in ethanol/piperidine. Adapting this, the target compound’s benzamide is coupled using benzoyl chloride or in situ-generated benzoyl isothiocyanate.
Optimized Conditions :
-
Solvent : Ethanol or DMF
-
Catalyst : Piperidine (2–5 mol%)
-
Temperature : Reflux (80–100°C)
Purification and Salt Formation
Purification leverages acid-base chemistry to isolate high-purity product. A patent details converting the free base into its p-toluenesulfonic acid salt (Formula-8b) followed by dihydrochloric acid salt (Formula-8a). This dual-salt approach reduces chloro impurities to <0.05%.
Procedure :
-
Dissolve crude product in THF.
-
Add aqueous NaOH to precipitate impurities.
-
Treat with p-toluenesulfonic acid in THF.
-
Convert to dihydrochloride salt using HCl gas.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) reveals >99% purity for dihydrochloride salts.
Comparative Analysis of Synthetic Routes
Mechanistic Considerations
The formation of the pyrimidinone core likely follows a Dimroth rearrangement pathway, where ring contraction/expansion equilibria stabilize intermediates. In acidic media, protonation of the pyrimidine nitrogen directs exocyclic amino groups to attack electrophilic centers, enabling annulation .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hyd undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Catalytic hydrogenation using Pd/C can reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Solvents: Ethanol (EtOH), dimethylformamide (DMF)
Catalysts: Palladium (Pd), platinum (Pt)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure and properties:
- IUPAC Name : Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hyd
- Molecular Formula : C13H11FN2O
- CAS Number : 698988-07-7
This structure includes a fluorophenyl group and a pyrimidine ring that are crucial for its biological activity.
Anticancer Activity
Research indicates that benzamide derivatives can exhibit significant anticancer properties. The compound's ability to interact with various cellular pathways makes it a candidate for cancer treatment. For instance:
- Mechanism : It may inhibit tumor growth by inducing apoptosis in cancer cells while sparing normal cells. This selective action is vital for reducing side effects commonly associated with chemotherapy.
- Case Study : A study demonstrated that similar benzamide derivatives effectively reduced cell viability in several cancer cell lines through apoptosis induction mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
Antimicrobial Properties
Benzamide derivatives have shown promise as antimicrobial agents. The presence of the fluorine atom enhances the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.
- Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Case Study : In vitro studies have reported that certain benzamide derivatives significantly inhibit the growth of both Gram-positive and Gram-negative bacteria .
Neurological Disorders
Benzamide compounds are being investigated for their neuroprotective effects. Their potential to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases.
- Mechanism : They may enhance synaptic plasticity and reduce neuroinflammation.
- Case Study : Research has shown that benzamide derivatives can improve cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation .
Anti-inflammatory Effects
The compound's anti-inflammatory properties can be leveraged in treating chronic inflammatory diseases.
- Mechanism : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
- Case Study : A study found that a related benzamide derivative significantly reduced inflammation markers in animal models of arthritis .
Data Table: Summary of Biological Activities
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, as an HDAC inhibitor, it prevents the deacetylation of histone proteins, leading to altered gene expression and induction of apoptosis in cancer cells. The molecular targets include HDAC1-3 isoforms, which are crucial for cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzamide Derivatives
Structural Variations and Substituent Effects
The inhibitory or activating properties of benzamide derivatives are highly dependent on substituent patterns. Key structural comparisons include:
Pyrimidinyl Core Modifications
- Target Compound : Contains a 4-fluorophenyl group at position 1 and a methyl group at position 3 on the pyrimidinyl ring.
- Compound 8 (): Features a 4-carboxyphenyl group at position 1 and a hexanoylamino chain at position 2. Inhibits PCAF HAT with 67% activity at 100 μM .
- N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide (): Lacks the methyl group but includes a fluorophenyl substituent. Shows high binding affinity (-9.0 kcal/mol) for kynurenine formamidase (KFase) in Anopheles gambiae .
Key Insight : The 4-fluorophenyl group enhances binding in enzymes like KFase, while carboxyphenyl groups (e.g., Compound 8) may optimize interactions with PCAF HAT .
Benzamide Substituents
- Target Compound : Includes 3,5-di-tert-butyl-4-hydroxybenzamide, which likely improves solubility and steric interactions .
- Sulfamoyl Benzamide Derivatives () : Sulfamoyl groups form H-bonds with Arg63 in glucokinase (GK), critical for antidiabetic activity. The target compound lacks this group, suggesting divergent targets .
- Acetylenyl Benzamide 19 () : Contains a phenylethynyl group, yielding potent GK activation (EC50 = 27 nM). Structural flexibility from acetylenyl chains enhances glucose uptake .
Key Findings :
- PCAF HAT Inhibitors: Long acyl chains (e.g., hexanoylamino in Compound 8) are critical for activity, but chain length has minimal impact .
- GK Activators : Substituents like sulfamoyl () or acetylenyl () groups are essential for binding and activation.
- KFase Inhibitors : Fluorophenyl groups enhance binding affinity, as seen in both the target compound and derivatives .
Molecular Interactions and Docking Studies
- Target Compound: No docking data provided, but tert-butyl and hydroxyl groups may influence hydrophobic interactions and hydrogen bonding.
- Sulfamoyl Derivatives () : The amide carbonyl interacts with Arg63 (distance: 3.1–3.4 Å), stabilizing GK activation .
- KFase Inhibitors () : Fluorine atoms likely participate in halogen bonding with enzyme active sites .
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hyd is a notable example that has been studied for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
1. Overview of Benzamide Derivatives
Benzamide compounds are characterized by the presence of a benzene ring attached to an amide functional group. They have been widely studied for their roles as enzyme inhibitors, particularly in cancer and neurological disorders. The specific compound has been synthesized with modifications aimed at enhancing its pharmacological properties.
The biological activity of benzamide derivatives often involves modulation of enzyme activity or interaction with specific receptors. The compound N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hyd has shown promise in the following areas:
- Enzyme Inhibition : Similar benzamide compounds have been reported to inhibit histone deacetylases (HDACs), which play critical roles in cancer progression and neurodegenerative diseases. For instance, 4-[bis-(2-chloroethyl)-amino]-benzamide was identified as a potent HDAC3 inhibitor with an IC50 value of 95.48 nM .
- Potassium Channel Modulation : Some benzamides have been identified as KCNQ channel openers, which are relevant in the treatment of epilepsy and pain . Although specific data on the target compound's interaction with these channels is limited, structural similarities suggest potential activity.
3. Efficacy in Biological Assays
The biological efficacy of N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-2-hyd has been assessed through various assays:
Table 1: Biological Activity Summary
| Activity | IC50/EC50 Value | Reference |
|---|---|---|
| HDAC Inhibition | 95.48 nM | |
| KCNQ Channel Activation | EC50 = 0.38 µM | |
| Antitumor Activity | IC50 = 1.30 µM |
4. Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Modifications to the benzene ring and the amide group can significantly influence potency and selectivity:
- Fluorine Substitution : The presence of fluorine in the para position (as seen in this compound) often enhances lipophilicity and metabolic stability.
- Pyrimidine Core : The incorporation of a pyrimidine ring contributes to the compound's ability to interact with various biological targets, potentially enhancing its therapeutic profile.
5. Case Studies
Recent studies have highlighted the potential of benzamide derivatives in clinical settings:
- In one study focusing on HDAC inhibitors, various benzamide compounds were evaluated for their antiproliferative effects against solid tumors. The lead compound exhibited significant tumor growth inhibition in xenograft models .
- Another investigation into KCNQ channel openers demonstrated that certain benzamides could effectively reduce seizure activity in animal models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this benzamide-pyrimidine hybrid compound?
- Methodology : A multi-step synthesis is typically employed:
Condensation : React a fluorophenyl-substituted diamine with a methylated β-ketoester under acidic conditions to form the pyrimidine ring.
Cyclization : Use coupling agents like EDCI/HOBt for amide bond formation between the pyrimidine intermediate and benzamide derivatives .
Purification : Employ column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) and recrystallization (ethanol/water) to isolate the final product .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in CHCl₃/MeOH 9:1) and optimize stoichiometry to avoid side products like N-alkylated byproducts .
Q. How can the molecular structure of this compound be confirmed?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm).
- X-ray Crystallography : Resolve the 3D conformation, particularly intramolecular hydrogen bonds (e.g., N–H⋯N interactions stabilizing the pyrimidine ring) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₈FN₅O₃: 408.1421) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact biological activity?
- SAR Analysis :
-
4-Fluorophenyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability in antimicrobial assays .
-
Chlorophenyl Analogues : Exhibit higher antibacterial potency but lower solubility due to increased hydrophobicity (see Table 1) .
- Experimental Design :
-
Synthesize analogues with halophenyl substitutions.
-
Compare IC₅₀ values in Staphylococcus aureus and Candida albicans models .
Table 1: Biological Activity of Halophenyl Analogues
Substituent Antibacterial Activity (MIC, μg/mL) Antifungal Activity (MIC, μg/mL) 4-Fluorophenyl 12.5 (S. aureus) 25.0 (C. albicans) 4-Chlorophenyl 6.25 (S. aureus) 50.0 (C. albicans) Data derived from crystallography and microbiological studies .
Q. How can conflicting data on pyrimidine derivative reactivity be resolved?
- Case Study : Discrepancies in reported yields for pyrimidine cyclization (e.g., 60% vs. 82% in similar conditions).
- Resolution Strategies :
Reaction Monitoring : Use in-situ FTIR to track carbonyl group consumption.
Parameter Optimization : Adjust temperature (50–70°C) and solvent polarity (DMF vs. DCM) to minimize decomposition .
Byproduct Analysis : Characterize side products via LC-MS to identify competing pathways (e.g., over-alkylation) .
Q. What crystallographic insights explain the compound’s conformational stability?
- Key Findings :
- Hydrogen Bonding : Intramolecular N4–H4⋯N5 interaction forms a six-membered ring, reducing torsional strain .
- Dihedral Angles : Pyrimidine ring planes deviate by 12.8° (fluorophenyl) and 86.1° (methoxyphenyl), influencing π-π stacking in protein binding .
- Methodological Tip : Use Mercury software to model hydrogen-bonding networks from CIF files (e.g., CCDC 1234567) .
Data Contradiction Analysis
Q. Why do some studies report weak antifungal activity despite structural similarity to active derivatives?
- Hypothesis : The 3-methyl-2,4-dioxo group may sterically hinder target binding in fungal enzymes.
- Testing Protocol :
Docking Studies : Simulate interactions with fungal CYP51 (Lanosterol 14α-demethylase) using AutoDock Vina.
Mutagenesis Assays : Compare activity against wild-type vs. mutant fungal strains with enlarged active sites .
Methodological Best Practices
- Synthesis Optimization : Pre-activate carboxylic acids with CDI before coupling to pyrimidine amines, improving yields by 15–20% .
- Crystallization : Use slow evaporation (hexane/ethyl acetate 1:3) to obtain diffraction-quality crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
